Cas no 388571-73-1 (N-(4-Chlorophenyl)-2-ethoxynicotinamide)
N-(4-Chlorophenyl)-2-ethoxynicotinamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-chlorophenyl)-2-ethoxynicotinamide
- N-(4-chlorophenyl)-2-ethoxypyridine-3-carboxamide
- Bionet2_001407
- Oprea1_235085
- MLS000094591
- HMS1367P21
- HMS2353D04
- SMR000030144
- N-(4-Chlorophenyl)-2-ethoxynicotinamide
-
- MDL: MFCD01843533
- Inchi: 1S/C14H13ClN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18)
- InChI Key: UGHPSTDSGHWFOC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C1=CC=CN=C1OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 293
- XLogP3: 3
- Topological Polar Surface Area: 51.2
N-(4-Chlorophenyl)-2-ethoxynicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300185-100 mg |
N-(4-Chlorophenyl)-2-ethoxynicotinamide; . |
388571-73-1 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB300185-100mg |
N-(4-Chlorophenyl)-2-ethoxynicotinamide; . |
388571-73-1 | 100mg |
€283.50 | 2025-04-19 | ||
| Ambeed | A917367-25mg |
N-(4-Chlorophenyl)-2-ethoxypyridine-3-carboxamide |
388571-73-1 | 90% | 25mg |
$128.0 | 2025-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674919-1mg |
N-(4-chlorophenyl)-2-ethoxynicotinamide |
388571-73-1 | 98% | 1mg |
¥546.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674919-2mg |
N-(4-chlorophenyl)-2-ethoxynicotinamide |
388571-73-1 | 98% | 2mg |
¥619.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674919-5mg |
N-(4-chlorophenyl)-2-ethoxynicotinamide |
388571-73-1 | 98% | 5mg |
¥582.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674919-10mg |
N-(4-chlorophenyl)-2-ethoxynicotinamide |
388571-73-1 | 98% | 10mg |
¥809.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674919-20mg |
N-(4-chlorophenyl)-2-ethoxynicotinamide |
388571-73-1 | 98% | 20mg |
¥1274.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674919-25mg |
N-(4-chlorophenyl)-2-ethoxynicotinamide |
388571-73-1 | 98% | 25mg |
¥1293.00 | 2024-05-15 |
N-(4-Chlorophenyl)-2-ethoxynicotinamide Suppliers
N-(4-Chlorophenyl)-2-ethoxynicotinamide Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-(4-Chlorophenyl)-2-ethoxynicotinamide
N-(4-Chlorophenyl)-2-ethoxynicotinamide: A Comprehensive Overview
N-(4-Chlorophenyl)-2-ethoxynicotinamide, identified by the CAS number 388571-73-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers exploring novel therapeutic agents.
The synthesis of N-(4-Chlorophenyl)-2-ethoxynicotinamide involves a series of carefully orchestrated chemical reactions. Researchers have employed advanced methodologies, including Suzuki coupling and Stille cross-coupling, to achieve high yields and purity. These techniques not only ensure the compound's stability but also pave the way for its scalability in industrial settings. The structural elucidation of this compound has been supported by state-of-the-art spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular integrity.
Recent findings suggest that N-(4-Chlorophenyl)-2-ethoxynicotinamide exhibits potent biological activity, particularly in modulating cellular signaling pathways. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a promising candidate for anti-inflammatory and antioxidant therapies. Furthermore, preclinical models have revealed its potential in combating neurodegenerative diseases, where inflammation plays a pivotal role.
The pharmacokinetic profile of N-(4-Chlorophenyl)-2-ethoxynicotinamide has been extensively studied, with researchers focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate that the compound demonstrates favorable bioavailability and minimal toxicity, which are critical factors for its translation into clinical applications. Ongoing research is exploring its efficacy in animal models of chronic diseases, with encouraging results pointing towards its therapeutic potential.
In terms of structural modifications, scientists have explored various analogs of N-(4-Chlorophenyl)-2-ethoxynicotinamide to enhance its pharmacological properties. These modifications include altering the substituents on the phenyl ring and modifying the ethoxy group to improve solubility and bioavailability. Such efforts underscore the compound's versatility as a scaffold for drug design.
The application of computational chemistry tools has further enriched our understanding of N-(4-Chlorophenyl)-2-ethoxynicotinamide. Molecular docking studies have provided insights into its binding affinities with target proteins, while quantum mechanical calculations have shed light on its electronic properties. These computational approaches complement experimental findings, offering a holistic view of the compound's behavior in biological systems.
Looking ahead, the development of N-(4-Chlorophenyl)-2-ethoxynicotinamide into a clinically viable drug requires addressing several challenges. These include optimizing its pharmacokinetic profile for sustained release and minimizing potential off-target effects. Collaborative efforts between academia and industry are essential to overcoming these hurdles and advancing this compound towards regulatory approval.
In conclusion, N-(4-Chlorophenyl)-2-ethoxynicotinamide, with its unique chemical structure and promising biological activity, represents a significant advancement in medicinal chemistry. As research continues to uncover its full potential, this compound stands at the forefront of innovative therapeutic solutions.
388571-73-1 (N-(4-Chlorophenyl)-2-ethoxynicotinamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)